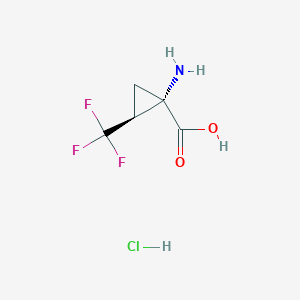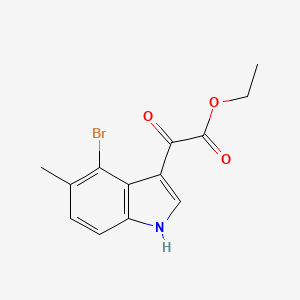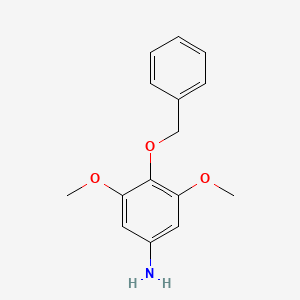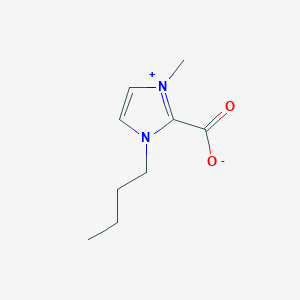
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate is a room temperature ionic liquid known for its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of substances.
Métodos De Preparación
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate can be synthesized through the carboxylation of 1-butyl-3-methylimidazolium acetate with carbon dioxide. The reaction typically involves the use of a high-pressure reactor to facilitate the interaction between the ionic liquid and carbon dioxide . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions are prominent, where the carboxylate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ability to dissolve a wide range of substances.
Biology: This compound is explored for its potential in enzyme stabilization and protein folding studies.
Medicine: Research is ongoing into its use as a drug delivery agent due to its biocompatibility and ability to encapsulate various drugs.
Industry: It is used in the capture and storage of carbon dioxide, making it a valuable tool in efforts to reduce greenhouse gas emissions
Mecanismo De Acción
The mechanism by which 1-butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate exerts its effects involves its ionic nature, which allows it to interact with various molecular targets. The carboxylate group can form reversible complexes with carbon dioxide, facilitating its capture and storage. Additionally, the imidazolium cation can interact with various substrates, enhancing reaction rates and selectivity in catalytic processes .
Comparación Con Compuestos Similares
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate is unique compared to other similar compounds due to its specific combination of a butyl group, a methyl group, and a carboxylate group attached to the imidazolium ring. Similar compounds include:
1-Butyl-3-methylimidazolium acetate: Known for its use in carbon dioxide capture but lacks the carboxylate group.
1-Butyl-3-methylimidazolium chloride: Used as a solvent and catalyst but has different solubility and reactivity properties.
1-Butyl-3-methylimidazolium methyl sulfate: Known for its thermal stability but has different applications in catalysis
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-butyl-3-methylimidazol-3-ium-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-11-7-6-10(2)8(11)9(12)13/h6-7H,3-5H2,1-2H3 |
Clave InChI |
GWMDNVGVSGQXEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C[N+](=C1C(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B12285612.png)
![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)
![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)
![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)
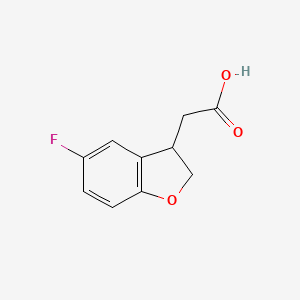

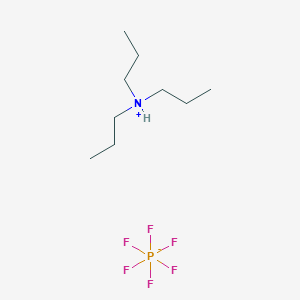
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
